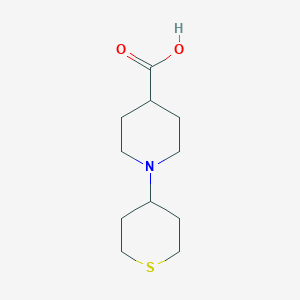

1-(thian-4-yl)piperidine-4-carboxylic acid

CAS No.: 1158239-70-3

Cat. No.: VC2943377

Molecular Formula: C11H19NO2S

Molecular Weight: 229.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1158239-70-3 |

|---|---|

| Molecular Formula | C11H19NO2S |

| Molecular Weight | 229.34 g/mol |

| IUPAC Name | 1-(thian-4-yl)piperidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H19NO2S/c13-11(14)9-1-5-12(6-2-9)10-3-7-15-8-4-10/h9-10H,1-8H2,(H,13,14) |

| Standard InChI Key | RQLJDWXTSKNMSM-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)O)C2CCSCC2 |

| Canonical SMILES | C1CN(CCC1C(=O)O)C2CCSCC2 |

Introduction

Chemical Structure and Identity

1-(thian-4-yl)piperidine-4-carboxylic acid consists of a piperidine ring with a carboxylic acid group at the 4-position, while the nitrogen atom at position 1 is bonded to a thian ring at its 4-position. The incorporation of the thian ring, a six-membered heterocycle containing sulfur, distinguishes this compound from other piperidine derivatives and contributes to its unique chemical and potentially biological properties .

Physical and Chemical Properties

Based on available data, 1-(thian-4-yl)piperidine-4-carboxylic acid has the following key properties:

| Property | Value |

|---|---|

| Chemical Formula | C11H19NO2S |

| Molecular Weight | 229.34 g/mol |

| CAS Registry Number | 1158239-70-3 |

| Structure | Piperidine ring with carboxylic acid at 4-position and thian ring at 1-position |

The compound contains two distinct heterocyclic systems - the nitrogen-containing piperidine and the sulfur-containing thian ring. The carboxylic acid functional group provides a point for potential derivatization, which could be valuable for structure-activity relationship studies and the development of more complex molecules .

Synthetic Approaches and Chemistry

Chemical Reactivity

The reactivity of 1-(thian-4-yl)piperidine-4-carboxylic acid can be predicted based on its functional groups:

These reactive sites make the molecule a versatile building block for further chemical elaboration and functionalization.

Structural Comparisons with Related Compounds

Piperidine-4-carboxylic Acid Derivatives

Several structurally related compounds provide context for understanding the potential properties and applications of 1-(thian-4-yl)piperidine-4-carboxylic acid.

1-(Pyridin-4-yl)piperidine-4-carboxylic acid

This analog replaces the thian ring with a pyridine ring and has been more extensively characterized:

The substitution of the thian with a pyridine introduces aromatic character and an additional nitrogen atom, which likely alters the electronic properties and potential hydrogen bonding interactions of the molecule .

4-(Piperidin-1-yl)piperidine-4-carboxylic acid

This related structure features a different connectivity pattern:

Unlike 1-(thian-4-yl)piperidine-4-carboxylic acid, this compound contains a piperidine substituent at the 4-position of another piperidine ring, creating a [1,4'-bipiperidine]-4'-carboxylic acid structure .

4-(Piperazin-1-yl)piperidine-4-carboxylic acid

Another structural variant featuring:

This compound incorporates a piperazine ring instead of a thian or pyridine, introducing an additional nitrogen atom that would significantly alter the physicochemical properties and potential binding interactions .

Complex Derivatives Containing the 1-(thian-4-yl)piperidine Moiety

1-Methylsulfonyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]piperidine-4-carboxamide

This more complex derivative contains the 1-(thian-4-yl)piperidin-4-yl substructure:

This compound represents a more elaborate derivative where the basic 1-(thian-4-yl)piperidine scaffold has been expanded to include additional functional groups including a methylsulfonyl group and an amide linkage to another piperidine moiety .

The structural diversity among these related compounds demonstrates the versatility of the piperidine-4-carboxylic acid scaffold and highlights how modifications at the 1-position significantly alter the molecular properties.

Current Research Status and Future Directions

Research Gaps

The limited information available about 1-(thian-4-yl)piperidine-4-carboxylic acid in the scientific literature suggests several research opportunities:

-

Development of efficient and scalable synthetic routes

-

Complete characterization of physical, chemical, and biological properties

-

Exploration of structure-activity relationships through systematic derivatization

-

Investigation of potential therapeutic applications based on the unique structural features

Future Research Perspectives

Future investigations of 1-(thian-4-yl)piperidine-4-carboxylic acid might focus on:

-

Computational studies to predict potential binding interactions with biological targets

-

Synthesis of a library of derivatives to explore structure-activity relationships

-

Biological screening against diverse targets to identify promising activities

-

Development of more complex molecules incorporating this scaffold for specific therapeutic applications

The unique combination of a piperidine core with a thian substituent and carboxylic acid functionality provides multiple avenues for exploration in both synthetic chemistry and drug discovery contexts.

Comparative Analysis in Drug Discovery

Understanding how the thian moiety in 1-(thian-4-yl)piperidine-4-carboxylic acid compares with other heterocyclic substituents in terms of drug-like properties could provide valuable insights for medicinal chemists. Properties such as:

-

Metabolic stability

-

Receptor selectivity

-

Blood-brain barrier penetration

-

Pharmacokinetic parameters

These characteristics would be important to determine for establishing the value of this scaffold in drug discovery programs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume